(2R,5S)-2,5-Bis(fluoromethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2,5-Bis(fluoromethyl)piperazine is a fluorinated piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The fluoromethyl groups attached to the piperazine ring enhance the compound’s chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Bis(fluoromethyl)piperazine typically involves the reaction of piperazine with fluoromethylating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,5-Bis(fluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl groups, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
(2R,5S)-2,5-Bis(fluoromethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2R,5S)-2,5-Bis(fluoromethyl)piperazine involves its interaction with specific molecular targets. The fluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potential candidate for targeting intracellular pathways and enzymes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-Bis(chloromethyl)piperazine: Similar structure but with chloromethyl groups instead of fluoromethyl groups.
(2R,5S)-2,5-Bis(bromomethyl)piperazine: Contains bromomethyl groups, leading to different reactivity and properties.
Uniqueness
(2R,5S)-2,5-Bis(fluoromethyl)piperazine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H12F2N2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2S,5R)-2,5-bis(fluoromethyl)piperazine |
InChI |
InChI=1S/C6H12F2N2/c7-1-5-3-10-6(2-8)4-9-5/h5-6,9-10H,1-4H2/t5-,6+ |
InChI Key |
JVWWKEIJGAUQOQ-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H](NC[C@H](N1)CF)CF |
Canonical SMILES |
C1C(NCC(N1)CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.